4-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-sulfamoylphenyl)ethyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-sulfamoylphenyl)ethyl]amino}-4-oxobutanoic acid is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-sulfamoylphenyl)ethyl]amino}-4-oxobutanoic acid involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Pyrrolidinone Ring: This step involves the reaction of 4-methoxyphenylacetic acid with a suitable amine to form the pyrrolidinone ring.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with a sulfonamide derivative.
Coupling Reactions: The final step involves coupling the pyrrolidinone and sulfamoyl intermediates with a butanoic acid derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-sulfamoylphenyl)ethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-sulfamoylphenyl)ethyl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-sulfamoylphenyl)ethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(4-Methoxyphenyl)ethyl]amino}-4-oxobutanoic acid
- 4-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid
- 4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid
Uniqueness
4-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-sulfamoylphenyl)ethyl]amino}-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H25N3O8S |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
4-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-[2-(4-sulfamoylphenyl)ethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H25N3O8S/c1-34-17-6-4-16(5-7-17)26-21(28)14-19(23(26)31)25(20(27)10-11-22(29)30)13-12-15-2-8-18(9-3-15)35(24,32)33/h2-9,19H,10-14H2,1H3,(H,29,30)(H2,24,32,33) |
InChI Key |
MMASLVONKHPXEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=C(C=C3)S(=O)(=O)N)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.